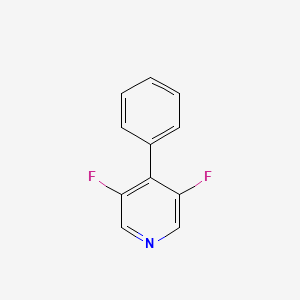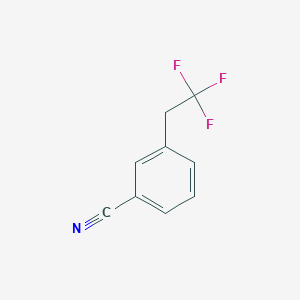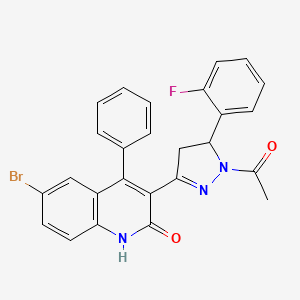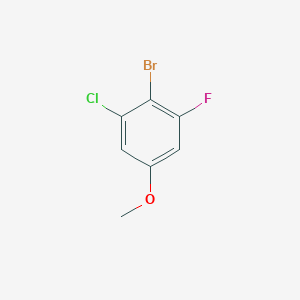![molecular formula H2N2O8PtS-2 B14122156 Platinate(2-), bis(nitrito-kappaN)[sulfato(2-)-kappaO,kappaO']-, dihydrogen, (SP-4-2)-](/img/structure/B14122156.png)
Platinate(2-), bis(nitrito-kappaN)[sulfato(2-)-kappaO,kappaO']-, dihydrogen, (SP-4-2)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of dihydrogen dinitrosulfatoplatinate(II) typically involves the reaction of platinum(II) salts with nitrite and sulfate ions under controlled conditions. One common method includes dissolving platinum(II) chloride in water, followed by the addition of sodium nitrite and sulfuric acid. The reaction mixture is then heated to facilitate the formation of the desired complex . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Dihydrogen dinitrosulfatoplatinate(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to form platinum metal or lower oxidation state complexes.
Substitution: The nitrito and sulfato ligands can be substituted by other ligands such as chloride or ammonia under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Dihydrogen dinitrosulfatoplatinate(II) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in platinum-based chemotherapy drugs.
Mécanisme D'action
The mechanism of action of dihydrogen dinitrosulfatoplatinate(II) involves its interaction with biological molecules, leading to the formation of platinum-DNA adducts that inhibit DNA replication and transcription. This mechanism is similar to other platinum-based drugs like cisplatin. The molecular targets include DNA and various proteins involved in cell division and apoptosis pathways .
Comparaison Avec Des Composés Similaires
Dihydrogen dinitrosulfatoplatinate(II) can be compared with other platinum complexes such as:
Cisplatin: A widely used chemotherapy drug with a similar mechanism of action but different ligands.
Carboplatin: Another chemotherapy drug with a more stable structure and fewer side effects compared to cisplatin.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer with a distinct mechanism of action involving the formation of platinum-DNA adducts.
Propriétés
Formule moléculaire |
H2N2O8PtS-2 |
|---|---|
Poids moléculaire |
385.18 g/mol |
Nom IUPAC |
platinum;sulfuric acid;dinitrite |
InChI |
InChI=1S/2HNO2.H2O4S.Pt/c2*2-1-3;1-5(2,3)4;/h2*(H,2,3);(H2,1,2,3,4);/p-2 |
Clé InChI |
ZAZPLCLKAKFRMB-UHFFFAOYSA-L |
SMILES canonique |
N(=O)[O-].N(=O)[O-].OS(=O)(=O)O.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


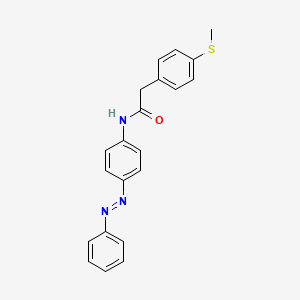
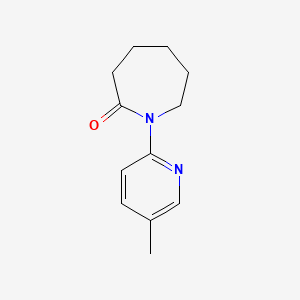
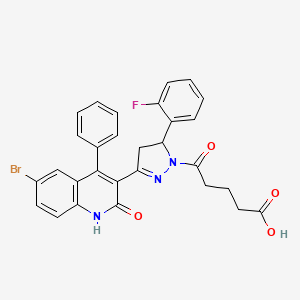

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14122111.png)
![Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane](/img/structure/B14122119.png)
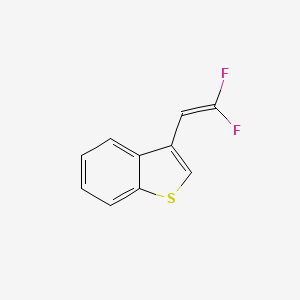
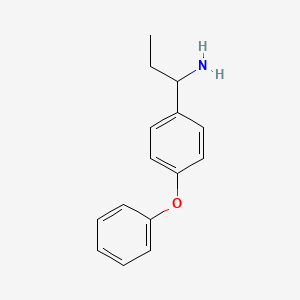
![1,1,1-Trifluoro-3-[(4-fluorophenyl)iminomethyl]-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one](/img/structure/B14122136.png)
